3a-Hydroxy Pravastatin Lactone is a significant compound derived from pravastatin, a well-known statin used primarily for lowering cholesterol levels. This compound is produced during the metabolic conversion of pravastatin and plays a role in the pharmacological activity associated with cholesterol management. Pravastatin itself is classified as an HMG-CoA reductase inhibitor, which is instrumental in reducing the synthesis of cholesterol in the liver, thereby lowering low-density lipoprotein cholesterol levels in the bloodstream.
The lactone form of pravastatin is important in pharmacokinetics, as it can influence the drug's efficacy and safety profile. Understanding its synthesis, molecular structure, chemical reactions, mechanism of action, physical properties, and applications provides insights into its role in therapeutic contexts.
3a-Hydroxy Pravastatin Lactone is derived from the fermentation of Streptomyces carbophilus, which produces mevastatin. This compound undergoes hydrolysis to form pravastatin and subsequently can convert into its lactone form through various biochemical pathways. It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives, characterized by their ability to inhibit HMG-CoA reductase .
The synthesis of 3a-Hydroxy Pravastatin Lactone typically involves several steps:
The stability studies indicate that pravastatin can undergo hydrolytic degradation under various pH conditions, with significant transformations occurring at lower pH levels where the lactone form predominates .
The molecular formula for 3a-Hydroxy Pravastatin Lactone is . The structure features a lactone ring that contributes to its lipophilicity and biological activity. The stereochemistry around the hydroxyl groups plays a crucial role in its interaction with biological targets.
3a-Hydroxy Pravastatin Lactone participates in several chemical reactions:
The mechanism by which 3a-Hydroxy Pravastatin Lactone exerts its effects primarily involves inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme:
This mechanism underlies its therapeutic efficacy in managing hypercholesterolemia and reducing cardiovascular risk .
3a-Hydroxy Pravastatin Lactone has several applications in scientific research:
The biosynthesis of 3α-hydroxy pravastatin lactone originates from the stereoselective enzymatic hydroxylation of the natural compound ML-236B (compactin). This critical biotransformation is catalyzed by a cytochrome P450 monooxygenase system (CytP-450sca-2) encoded by the cytP-450sca-2 gene in Streptomyces carbophilus. The enzyme introduces a hydroxyl group with absolute stereochemical specificity at the C6 position of compactin's decalin ring system, yielding pravastatin acid. This enzymatic step exhibits stringent regioselectivity, differentiating it from non-enzymatic hydroxylation methods that often produce undesired stereoisomers like 3α-hydroxy pravastatin lactone as a minor byproduct [2] [5]. The cytP-450sca-2 gene comprises 1233 base pairs, translating to a 410-amino acid protein that undergoes post-translational modification (N-terminal methionine removal). Crucially, ML-236B acts as both substrate and transcriptional inducer, upregulating P450sca-2 expression through a feedback mechanism – a key consideration for bioprocess optimization [5].
Table 1: Molecular Characteristics of 3α-Hydroxy Pravastatin Lactone
| Property | Specification |
|---|---|
| Chemical Name | (2S)-2-Methylbutanoic acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester |
| CAS Registry Number | 85798-96-5 |
| Molecular Formula | C₂₃H₃₄O₆ |
| Molecular Weight | 406.51 g/mol |
| Synonyms | 3α-iso-Pravastatin, 3α-Hydroxy Pravastatin Lactone |
The conversion of pravastatin acid to its biologically active lactone form, including the 3α-hydroxy derivative, proceeds via an intramolecular esterification (lactonization). This reaction cyclizes the C10 carboxylic acid with the C13 secondary alcohol, forming a six-membered δ-lactone ring. Industrial lactonization employs acid-catalyzed conditions using concentrated sulfuric acid (≥90% w/w) in aprotic solvents like acetonitrile. Critical process parameters include:
The reaction mechanism involves protonation of the carboxylic acid, nucleophilic attack by the hydroxyl group, and subsequent dehydration. This process is highly sensitive to steric and electronic factors, explaining the preferential formation of the 6β-hydroxy lactone (pravastatin lactone) over the 3α-isomer under standard conditions. Nevertheless, optimized lactonization protocols can be directed to favor 3α-hydroxy pravastatin lactone production through precise control of temperature, acid strength, and substrate concentration [1] [4].
Table 2: Lactonization Methods for Statin Derivatives
| Method | Conditions | Key Advantages | Typical Yield |
|---|---|---|---|
| H₂SO₄/Acetonitrile | 90-98% H₂SO₄, 25-35°C, 2-4h, anhydrous conditions | High conversion efficiency, Scalable | 85-92% |
| Strong Mineral Acids | HCl, H₃PO₄, HClO₄ in THF/DMF | Alternative to H₂SO₄, Reduces sulfonate impurities | 75-88% |
| Enzymatic Lactonization | Lipases/Esterases in non-aqueous media | Stereoselective, Milder conditions | Under Development |
Streptomyces carbophilus SANK 62585 serves as the primary industrial biocatalyst for the pivotal C6β-hydroxylation of compactin (ML-236B) to pravastatin acid. This actinomycete possesses a highly specialized cytochrome P450sca system (CytP-450sca-2) coupled with redox partners that deliver electrons from NAD(P)H. The enzyme's active site precisely orients compactin to enable selective equatorial hydroxylation. Crucially, ML-236B acts as a dual agent – serving as both substrate and inducer of the cytP-450sca-2 gene. However, high substrate concentrations (>0.1 mg/mL) trigger metabolic inhibition, reducing hydroxylation efficiency and cell viability. This necessitates sophisticated fed-batch fermentation strategies to maintain ML-236B concentrations within the optimal 0.05-0.08 mg/mL range, balancing induction with toxicity [2] [5].
Genetic engineering has enabled functional expression of cytP-450sca-2 in heterologous hosts like Streptomyces lividans. Recombinant strains achieve comparable conversion rates (≥85%) while offering potential advantages in growth rate and process robustness. The cloned 1233-bp gene retains its substrate-inducible promoter, ensuring ML-236B-dependent expression in these systems. This genetic tractability opens avenues for enzyme engineering to enhance thermostability, activity, or alter regioselectivity – potentially enabling direct 3α-hydroxy derivative biosynthesis [5].
Maximizing 3α-hydroxy pravastatin lactone production via microbial hydroxylation requires integrated process control strategies addressing the biphasic relationship between ML-236B concentration and enzyme activity:
Table 3: Optimized Fermentation Parameters for Pravastatin Production
| Parameter | Unoptimized Process | Optimized Fed-Batch Process | Impact |
|---|---|---|---|
| ML-236B Concentration | Fluctuating (Toxic peaks) | 0.06 ± 0.01 mg/mL (Maintained) | Prevents inhibition, Maximizes induction |
| Pravastatin Titer | 0.3-0.5 g/L | 0.9-1.2 g/L | 3X Increase |
| Fermentation Duration | 120-144 hours | 96-108 hours | Reduced cycle time |
| Conversion Yield | 40-55% | 80-92% | Higher efficiency |
The hydroxylated pravastatin acid is subsequently isolated and purified before targeted lactonization. Advances in in situ product removal (ISPR) using adsorption resins or extractive fermentation minimize degradation of the acid form during fermentation. Combining optimized fermentation with selective lactonization techniques provides a viable route to synthesize 3α-hydroxy pravastatin lactone, albeit typically requiring isomer separation post-synthesis due to the enzymatic preference for 6β-hydroxylation [2] [4] [9].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: